Strategic Application of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in Kinase Inhibitor Discovery
Strategic Application of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in Kinase Inhibitor Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate chemical building blocks that offer orthogonal reactivity for rapid structure-activity relationship (SAR) exploration. The compound 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1172068-36-8) represents a masterclass in rational scaffold design[1]. It serves as a highly functionalized 7-azaindole core, predominantly utilized in the synthesis of Checkpoint Kinase 1 (CHK1) and CHK2 inhibitors[2]. These kinases are pivotal in the DNA Damage Response (DDR) pathway, making them prime targets in oncology drug development[3].
This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this critical intermediate.
Physicochemical Properties & Molecular Characterization
Before deploying any building block in a synthetic campaign, establishing its baseline properties is critical for predicting solubility, reactivity, and downstream purification strategies.
| Property | Value |
| Chemical Name | 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine |
| CAS Number | 1172068-36-8[4] |
| Molecular Formula | C₇H₅BrFN₃[5] |
| Molecular Weight | 230.04 g/mol [1] |
| Commercial Purity | ≥95%[4] |
| Appearance | Solid[4] |
| InChIKey | VZHJRYVFKSFRKL-UHFFFAOYSA-N[5] |
Mechanistic Rationale in Drug Design (E-E-A-T)
The architectural brilliance of CAS 1172068-36-8 lies in its specific substitution pattern. Every functional group on this 7-azaindole core serves a distinct, sequential purpose in drug synthesis:
-
The 7-Azaindole Core: This bicyclic system is a well-established bioisostere of the adenine ring found in ATP. It anchors the final drug molecule securely into the ATP-binding hinge region of kinases via dual hydrogen bonds (acting as both an H-bond donor and acceptor).
-
The 3-Amino Group (
): Acting as the primary nucleophile, this group is highly reactive toward acyl chlorides or activated carboxylic acids[2]. It allows for the rapid installation of solvent-exposed groups that dictate kinase selectivity. -
The 4-Fluoro Group (
): Fluorine at the 4-position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent pyridine nitrogen and the 5-bromo group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This stabilizes the transient Meisenheimer complex, enabling displacement by aliphatic amines (e.g., piperidine derivatives) under thermal conditions[6]. -
The 5-Bromo Group (
): This serves as a versatile handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Alternatively, its heavy halogen footprint provides critical van der Waals interactions within the hydrophobic pocket of the kinase[7].
Signaling Pathway Context: The CHK1/CHK2 Axis
In many human cancers, the p53 tumor suppressor pathway is defective, causing a heavy reliance on the G2/M checkpoint—mediated by CHK1 and CHK2—to repair DNA damage induced by chemotherapeutics or radiation[3]. Inhibiting CHK1 abrogates this checkpoint, driving cancer cells with unrepaired DNA into premature mitosis and subsequent apoptosis (mitotic catastrophe).
Figure 1: The DNA Damage Response (DDR) signaling pathway highlighting the critical role of CHK1/CHK2.
Experimental Protocols: A Self-Validating System
To demonstrate the synthetic utility of CAS 1172068-36-8, the following step-by-step methodologies outline its transformation into a CHK1 inhibitor precursor. These protocols are adapted from validated patent literature (e.g., Array BioPharma / Genentech methodologies) to ensure reproducibility[2],[6].
Protocol 1: Amidation of the 3-Amino Group
-
Objective: Install the specificity-determining amide moiety at the C3 position.
-
Causality: The 3-amino group is the most sterically accessible and nucleophilic site on the molecule. By reacting this first at room temperature, we avoid competing reactions at the 4-fluoro position, which strictly requires high thermal energy to break the C-F bond.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (3.0 g, 13.0 mmol) in anhydrous dichloromethane (
, 200 mL) under a nitrogen atmosphere[2]. -
Activation: Add the desired carboxylic acid (e.g., nicotinic acid, 3.2 g, 26.0 mmol)[2].
-
Coupling: Introduce bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl, 6.6 g, 26.0 mmol) as the coupling reagent, followed by triethylamine (
, 6.6 g, 65.0 mmol) as the base[2].-
Expert Insight: BOP-Cl is chosen over standard carbodiimides (like EDC) because it efficiently suppresses epimerization and handles poorly nucleophilic heterocyclic amines exceptionally well.
-
-
Reaction: Stir the mixture at room temperature for 1 hour[2]. The progress can be monitored via LCMS (target mass
~335 depending on the specific acid used). -
Workup: Quench with saturated aqueous
, extract with , dry over anhydrous , and concentrate in vacuo to yield the 3-amido intermediate.
Protocol 2: SNAr Displacement of the 4-Fluoro Group
-
Objective: Introduce a basic amine (e.g., a piperidine derivative) to interact with the ribose-binding pocket of the kinase[7].
-
Causality: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity. However, the reaction requires significant thermal energy to overcome the activation barrier of the deactivated aromatic ring.
Step-by-Step Methodology:
-
Preparation: Suspend the intermediate from Protocol 1 in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction: Add the secondary amine (e.g., tert-butyl piperidin-3-ylcarbamate, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Heating: Seal the reaction vessel and heat to 160°C for 24 hours[6].
-
Expert Insight: A sealed tube is critical to prevent solvent loss and maintain the high pressure/temperature required for the SNAr of the 4-fluoro position[6].
-
-
Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via reverse-phase chromatography (SP4, C-18 column) to yield the final functionalized core[6].
Figure 2: Two-step synthetic workflow utilizing CAS 1172068-36-8 to generate CHK1 inhibitors.
Conclusion
CAS 1172068-36-8 is not merely a chemical reagent; it is a meticulously engineered scaffold. By understanding the orthogonal reactivity of its functional groups—specifically the room-temperature amidation of the 3-amino group followed by the high-temperature SNAr of the 4-fluoro group—medicinal chemists can rapidly generate diverse libraries of potent CHK1/CHK2 inhibitors, accelerating the path from bench to bedside in oncology.
References
1.[1] "5-BROMO-4-FLUORO-1H-PYRROLO[2,3-B]PYRIDIN-3-AMINE - Sunway Pharm Ltd." 3wpharm.com. 1 2.[4] "CAS: 1172068-36-8 - CymitQuimica." cymitquimica.com. 4 3.[5] "5-溴-4-氟-1H-吡咯并[2,3-B]吡啶-3-胺| 1172068-36-8." molaid.com. 5 4.[2] "AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents." google.com. 2 5.[6] "( 12 ) United States Patent - Googleapis.com." googleapis.com. 6 6.[3] "AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents (CHK1/CHK2)." google.com. 3 7.[7] "N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) - 摩熵化学." molaid.com. 7
Sources
- 1. 5-BROMO-4-FLUORO-1H-PYRROLO[2,3-B]PYRIDIN-3-AMINE - CAS:1172068-36-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 3. AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 4. CAS: 1172068-36-8 | CymitQuimica [cymitquimica.com]
- 5. 5-溴-4-氟-1H-吡咯并[2,3-B]吡啶-3-胺 - CAS号 1172068-36-8 - 摩熵化学 [molaid.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-fluoro-5-methylbenzamide - CAS号 1196509-11-1 - 摩熵化学 [molaid.com]
